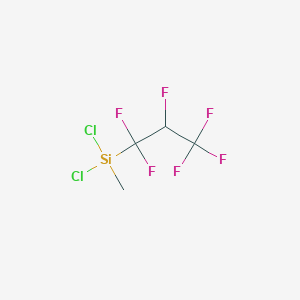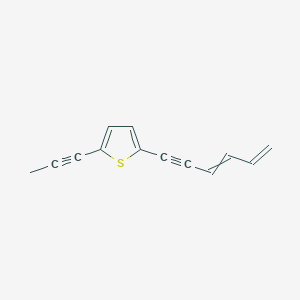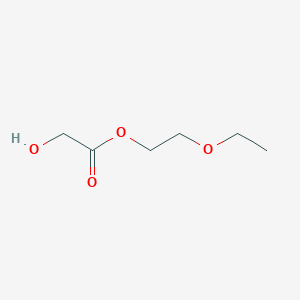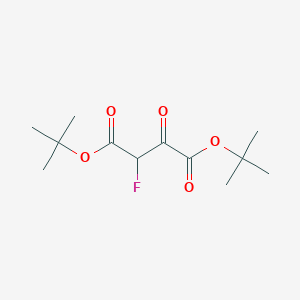
Di-tert-butyl 2-fluoro-3-oxobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 2-fluoro-3-oxobutanedioate is an organic compound with the molecular formula C12H21FO5 It is a derivative of butanedioic acid, featuring two tert-butyl ester groups and a fluorine atom attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2-fluoro-3-oxobutanedioate typically involves the esterification of 2-fluoro-3-oxobutanedioic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl 2-fluoro-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed
Oxidation: this compound can be converted to di-tert-butyl 2-fluoro-3-hydroxybutanedioate.
Reduction: The reduction process yields di-tert-butyl 2-fluoro-3-hydroxybutanedioate.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Di-tert-butyl 2-fluoro-3-oxobutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its fluorine content, which can be detected using NMR spectroscopy.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of di-tert-butyl 2-fluoro-3-oxobutanedioate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The ester groups provide steric hindrance, affecting the compound’s behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group in organic synthesis.
Di-tert-butyl peroxide: A radical initiator in polymerization reactions.
Di-tert-butyl oxalate: Used in the synthesis of oxalate esters.
Uniqueness
Di-tert-butyl 2-fluoro-3-oxobutanedioate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for specific applications where fluorinated derivatives are required.
Propriétés
Numéro CAS |
327-39-9 |
|---|---|
Formule moléculaire |
C12H19FO5 |
Poids moléculaire |
262.27 g/mol |
Nom IUPAC |
ditert-butyl 2-fluoro-3-oxobutanedioate |
InChI |
InChI=1S/C12H19FO5/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7H,1-6H3 |
Clé InChI |
VKDINJJAYAUQBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C(=O)C(=O)OC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)



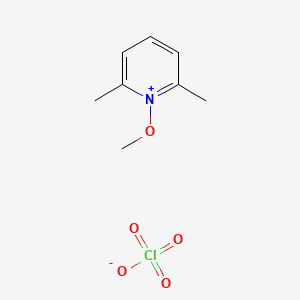
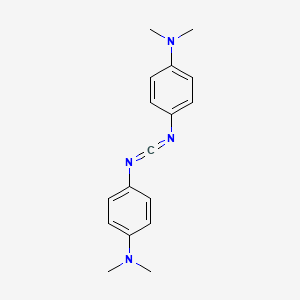
![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)
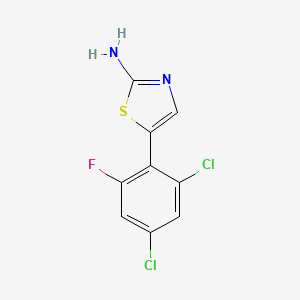
![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)
